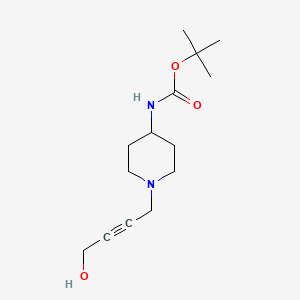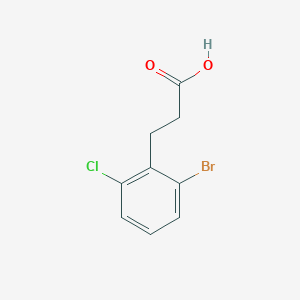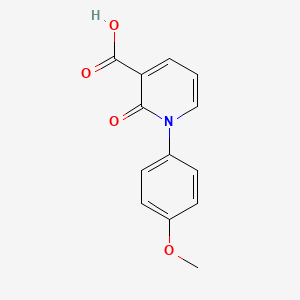
1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methacetin , is a chemical compound with the following molecular formula:
C9H11NO2
. It has a molecular weight of approximately 165.19 g/mol . Methacetin belongs to the dihydropyridine class of compounds.Méthodes De Préparation
Synthetic Routes: Methacetin can be synthesized through various routes. One common method involves the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful carbon–carbon bond-forming reaction that utilizes organoboron reagents. In the case of methacetin, boron reagents are crucial for constructing the dihydropyridine ring system . The specific synthetic steps and conditions would depend on the chosen route.
Industrial Production: While there isn’t a specific industrial production method dedicated solely to methacetin, its synthesis can be adapted from laboratory-scale procedures. Large-scale production would likely involve optimizing reaction conditions, scalability, and cost-effectiveness.
Analyse Des Réactions Chimiques
Methacetin can undergo several types of reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the dihydropyridine ring.
Substitution: Substituents on the phenyl ring can be replaced. Common reagents include palladium catalysts, boron reagents (such as phenylboronic acid), and other functional group-specific reagents. The major products formed depend on the specific reaction conditions.
Applications De Recherche Scientifique
Methacetin finds applications in various fields:
Medicine: It has been investigated for potential therapeutic effects due to its unique structure.
Biology: Researchers study its interactions with biological systems.
Chemistry: Its reactivity and versatility make it valuable for synthetic chemistry.
Industry: Methacetin derivatives may have industrial applications.
Mécanisme D'action
The exact mechanism by which methacetin exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Methacetin’s uniqueness lies in its dihydropyridine core structure. Similar compounds include other dihydropyridines, such as 1-Adamantanecarboxylic acid, 4-methoxyphenyl ester . methacetin’s distinct properties set it apart.
Propriétés
Formule moléculaire |
C13H11NO4 |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-18-10-6-4-9(5-7-10)14-8-2-3-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) |
Clé InChI |
HHGGZTNBLNVXSS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



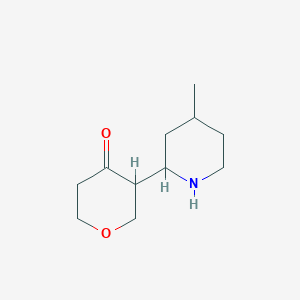
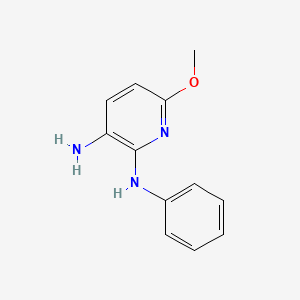
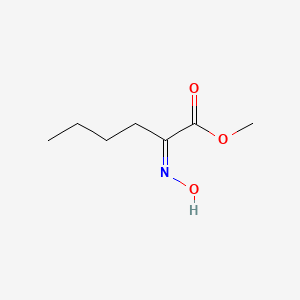
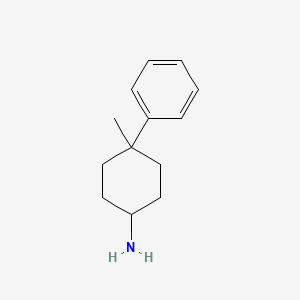

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
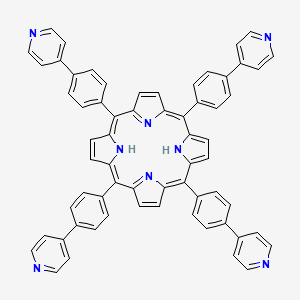
![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)
